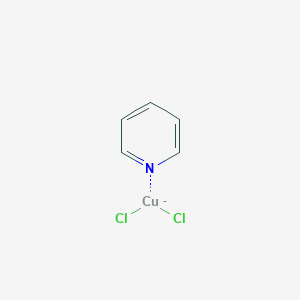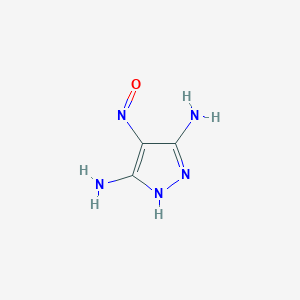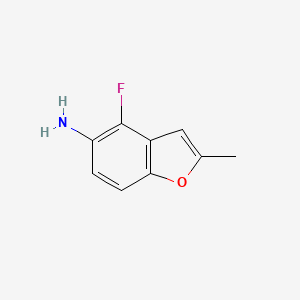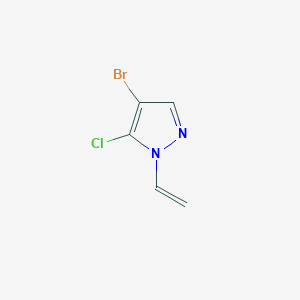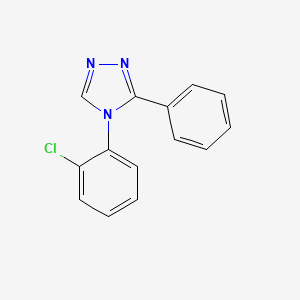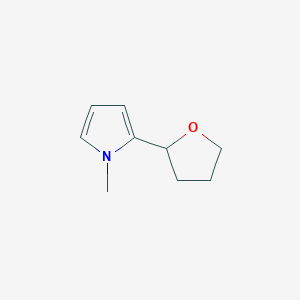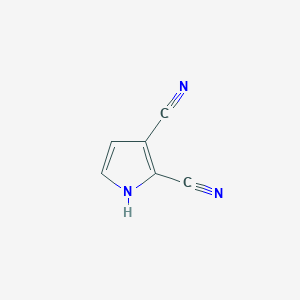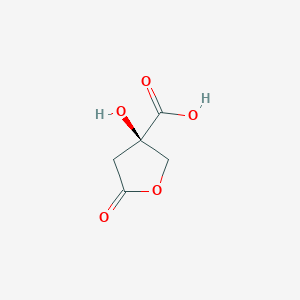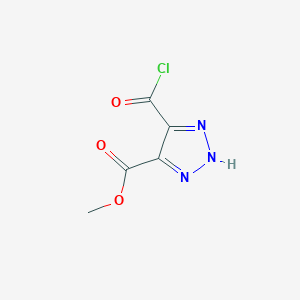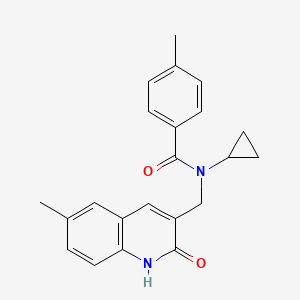![molecular formula C18H15F3O3 B15208905 4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran CAS No. 922140-89-4](/img/structure/B15208905.png)
4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a trifluoromethyl group, which can enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its stability and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(4-(trifluoromethyl)phenyl)benzofuran involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-2-methylbenzofuran: Lacks the trifluoromethyl group, which can affect its biological activity.
3-(4-(Trifluoromethyl)phenyl)benzofuran: Lacks the methoxy and methyl groups, which can influence its chemical properties.
Propiedades
Número CAS |
922140-89-4 |
|---|---|
Fórmula molecular |
C18H15F3O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C18H15F3O3/c1-10-16(11-4-6-12(7-5-11)18(19,20)21)17-14(23-3)8-13(22-2)9-15(17)24-10/h4-9H,1-3H3 |
Clave InChI |
URJQRWGEPKKFRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



